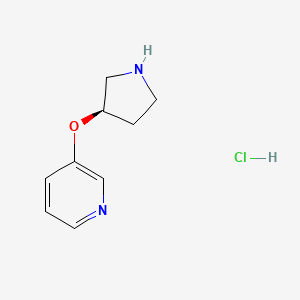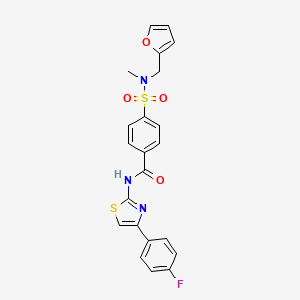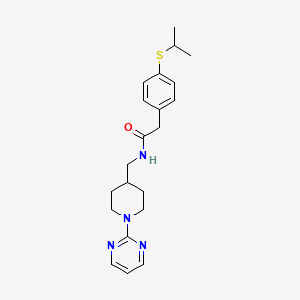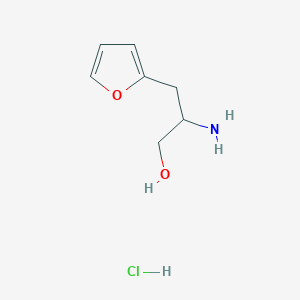
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
概要
説明
6-Methoxy-1,2,3,4-tetrahydroquinoline is used as chemical reagents, organic intermediates, fine chemicals, and pharmaceutical research and development . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is represented by the empirical formula C10H13NO . The molecular weight is 163.22 .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 37-41 °C (lit.) .科学的研究の応用
Chemical Characterization and Synthesis
- The compound 1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, closely related to 6-Methoxy-4,4-dimethyl-tetrahydroisoquinoline, is a major alkaloid isolated from Hammada scoparia leaves, characterized using NMR spectroscopy and X-ray crystallographic techniques (Jarraya et al., 2008).
- Efficient synthetic methods for the preparation of enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound useful in synthesizing modulators of nuclear receptors, have been developed (Forró et al., 2016).
Biological and Pharmacological Studies
- Certain isoquinoline alkaloids including variants of 6-methoxy-1,2,3,4-tetrahydroisoquinoline have been identified in plants like Corydalis humosa, with their structures determined through spectroscopic and chemical evidence (Zheng et al., 2013).
- Novel 1,2,3,4-tetrahydroisoquinoline derivatives, including those with methoxy groups at positions 6 or 7, have been synthesized and examined for their bradycardic activities, demonstrating the importance of the tetrahydroisoquinoline skeleton and methoxy group positioning for potent activity (Kakefuda et al., 2003).
Advanced Applications
- Synthesis of carbon-11 labeled biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, including those with methoxy groups, has been conducted for potential use as PET glioma tumor imaging agents (Wang et al., 2007).
- Research into the synthesis and antiproliferative activities of tetrahydroisoquinoline derivatives has revealed that certain substitutions on the core structure, such as methoxy groups, significantly affect their activity against various cancer cell lines (Dohle et al., 2014).
作用機序
While specific information on the mechanism of action for 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline was not found, it’s known that 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
将来の方向性
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
特性
IUPAC Name |
6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)12/h4-6,13H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSDUEDAAQFMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)

![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine](/img/structure/B2954585.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole](/img/structure/B2954588.png)
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2954589.png)


![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)
